molecular formula C17H15N3O2 B2797603 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide CAS No. 1445171-42-5

4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide

Cat. No.: B2797603
CAS No.: 1445171-42-5
M. Wt: 293.326
InChI Key: MCWRYOPOOBSULA-UHFFFAOYSA-N
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Description

4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, a cyanocyclopropyl group, and a pyridine carboxamide moiety. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.

Preparation Methods

The synthesis of 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with a suitable pyridine derivative under basic conditions.

    Introduction of the cyanocyclopropyl group: This step involves the cyclopropanation of a suitable nitrile precursor using a reagent such as diiodomethane and a strong base.

    Coupling of the two intermediates: The final step involves coupling the benzyloxy pyridine intermediate with the cyanocyclopropyl intermediate under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and continuous flow reactors.

Chemical Reactions Analysis

4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative using oxidizing agents such as PCC (pyridinium chlorochromate).

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: Researchers investigate its potential as a bioactive molecule, exploring its interactions with biological targets such as enzymes or receptors.

    Medicine: It is studied for its potential therapeutic effects, including its ability to modulate specific biological pathways involved in diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing cellular processes. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide can be compared with other similar compounds, such as:

    4-(benzyloxy)pyridine-2-carboxamide: Lacks the cyanocyclopropyl group, which may result in different chemical reactivity and biological activity.

    N-(1-cyanocyclopropyl)pyridine-2-carboxamide: Lacks the benzyloxy group, which may affect its solubility and interaction with biological targets.

    4-(benzyloxy)-N-(cyclopropyl)pyridine-2-carboxamide: Lacks the nitrile group, which may influence its chemical stability and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.

Properties

IUPAC Name

N-(1-cyanocyclopropyl)-4-phenylmethoxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c18-12-17(7-8-17)20-16(21)15-10-14(6-9-19-15)22-11-13-4-2-1-3-5-13/h1-6,9-10H,7-8,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWRYOPOOBSULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)NC(=O)C2=NC=CC(=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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